N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide can be achieved through multi-component reactions. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under solvent-free conditions . This green synthetic approach is advantageous due to its high yield, short reaction time, and environmentally friendly nature. Industrial production methods may involve similar multi-component reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new heterocyclic compounds.
Scientific Research Applications
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disrupted cellular processes. For example, it may inhibit DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives:
N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of dimethoxy groups, which may result in different biological activities.
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives: These compounds have a chromene ring fused to the thiadiazolo[3,2-a]pyrimidine core, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its diverse range of applications and activities.
Properties
Molecular Formula |
C17H18N4O5S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(ethoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18N4O5S/c1-4-26-9-14-20-21-16(23)11(8-18-17(21)27-14)19-15(22)10-5-6-12(24-2)13(7-10)25-3/h5-8H,4,9H2,1-3H3,(H,19,22) |
InChI Key |
YCOKBZAYDMSFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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